
XL999
Overview
Description
XL999 is a multi-targeted tyrosine kinase inhibitor (TKI) developed for its anti-angiogenic and anti-tumor properties. It inhibits key receptor tyrosine kinases (RTKs) implicated in tumor growth and vascularization, including:
- Fibroblast Growth Factor Receptor (FGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
- FMS-like tyrosine kinase 3 (FLT3)
- SRC kinase.
Preclinical studies demonstrated its ability to suppress tumor vasculature and induce apoptosis in xenograft models. However, clinical development was halted due to cardiotoxicity, including reversible cardiac dysfunction and ECG abnormalities observed in Phase I/II trials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine kinase-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with nitriles under basic conditions in a microwave for 1-3 minutes, yielding 2-substituted-4-aminoquinazolines with high efficiency . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Tyrosine kinase-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is often produced in bulk using automated reactors and purification systems to meet the demands of research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Tyrosine kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a variety of substituted compounds with different properties.
Scientific Research Applications
Scientific Research Applications
XL999 has been extensively studied for its applications in various fields:
Oncology
This compound's primary application lies in cancer research, where it has shown promising results in inhibiting tumor growth across multiple cancer types. Key findings include:
- Anti-Tumor Activity : In preclinical models, this compound demonstrated significant anti-tumor effects against solid tumors such as breast, lung, colon, and prostate cancers. It also exhibited efficacy in leukemia models driven by FLT3 mutations .
- Clinical Trials : Phase II clinical trials have evaluated this compound's effectiveness in treating non-small cell lung cancer (NSCLC), renal cell carcinoma, metastatic colorectal cancer, ovarian cancer, acute myelogenous leukemia (AML), and multiple myeloma. Results indicated preliminary anti-tumor activity and an acceptable safety profile .
Mechanistic Studies
This compound serves as a valuable tool in understanding the signaling pathways involved in cancer progression:
- Signal Transduction Pathways : Research has utilized this compound to study how inhibition of RTKs affects downstream signaling pathways critical for tumor cell proliferation and angiogenesis. This research helps elucidate the biological mechanisms underlying cancer development .
Drug Development
The compound is part of a broader category of Spectrum Selective Kinase Inhibitors (SSKIs):
- Targeted Therapy Development : As an SSKI, this compound is being explored for its potential to develop targeted therapies that minimize off-target effects compared to traditional chemotherapy. This specificity is crucial for enhancing treatment efficacy while reducing side effects .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Cancer Type | Key Findings | Status |
---|---|---|---|
Phase I | Advanced Solid Tumors | Established maximum tolerated dose (MTD) | Completed |
Phase II | Non-Small Cell Lung Cancer | Preliminary anti-tumor activity observed | Ongoing |
Phase II | Acute Myelogenous Leukemia | Efficacy noted; safety profile acceptable | Ongoing |
Phase II | Renal Cell Carcinoma | Notable tumor regression in preclinical models | Ongoing |
Table 2: Mechanism of Action of this compound
Target RTK | Role in Cancer Biology | Effect of Inhibition |
---|---|---|
FGFR | Tumor growth and angiogenesis | Reduced tumor proliferation |
VEGFR | Blood vessel formation | Inhibition of angiogenesis |
PDGFR | Tumor microenvironment regulation | Disruption of supportive tumor stroma |
FLT3 | Proliferation in leukemia | Induction of apoptosis in leukemic cells |
Case Study 1: Efficacy in Non-Small Cell Lung Cancer
In a Phase II trial involving patients with NSCLC, this compound was administered weekly via intravenous infusion. Results indicated a response rate that supports further investigation into its therapeutic potential for this prevalent cancer type .
Case Study 2: Impact on Acute Myelogenous Leukemia
A study focusing on patients with AML highlighted the compound's ability to inhibit FLT3-driven proliferation effectively. The trial demonstrated significant clinical activity with manageable side effects, paving the way for future studies aimed at optimizing treatment regimens .
Mechanism of Action
Tyrosine kinase-IN-1 exerts its effects by inhibiting the activity of multiple tyrosine kinases. It competes with ATP for binding to the ATP binding site of the kinases, thereby preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts signal transduction pathways that are crucial for cell growth, differentiation, and survival, making it a valuable compound in cancer research and therapy .
Comparison with Similar Compounds
XL880 (Foretinib) and XL184 (Cabozantinib)
Key Targets :
Efficacy in Preclinical Models :
- In RIP-Tag2 pancreatic islet tumors:
- Mechanistic Differences :
IC50 Values (nM) :
Kinase | This compound | XL880 | XL184 | |
---|---|---|---|---|
VEGFR2 | 4.5 | 0.3 | 0.8 | |
c-Met | 463 | 0.4 | 1.3 | |
FGFR1 | 12 | >1000 | >1000 | |
PDGFR-β | 8 | 14 | >1000 |
Clinical Outcomes :
- XL880 and XL184 advanced to later-stage trials with manageable toxicity, while this compound was discontinued due to cardiovascular adverse events.
Sorafenib (BAY 43-9006)
Key Targets : VEGFR, PDGFR, RAF kinases.
Comparison :
- Shared Targets : Both inhibit VEGFR and PDGFR.
- Divergence : Sorafenib inhibits RAF kinases (critical in MAPK signaling), whereas this compound targets FGFR and FLT3.
- Safety : Sorafenib has a established (though complex) safety profile, while this compound’s development was halted for cardiotoxicity.
Imatinib Mesylate
Key Targets : PDGFR, BCR-ABL, KIT.
Comparison :
- Imatinib is highly selective for PDGFR-α/β (IC50 < 100 nM), whereas this compound broadly inhibits FGFR, VEGFR, and SRC.
Dasatinib
Key Targets : SRC, BCR-ABL.
Comparison :
- Both inhibit SRC, but this compound’s multi-kinase activity includes angiogenic targets (VEGFR, FGFR).
- Safety : Dasatinib is approved for CML with transient STAT3 inhibition, whereas this compound caused severe cardiovascular toxicity.
Discussion
This compound’s broad-spectrum kinase inhibition contributed to its preclinical efficacy but also led to dose-limiting toxicities. While this compound showed promise in FGFR3-driven malignancies (e.g., multiple myeloma), its safety profile rendered it inferior to more selective inhibitors like imatinib or dasatinib.
Biological Activity
XL999 is a novel small molecule that acts as a potent inhibitor of various receptor tyrosine kinases (RTKs), which play crucial roles in cellular processes such as growth, survival, and angiogenesis. It has garnered attention for its potential therapeutic applications in oncology, particularly in treating solid tumors and hematological malignancies like acute myeloid leukemia (AML).
This compound primarily targets multiple RTKs, including:
- Fibroblast Growth Factor Receptors (FGFR1/3)
- Vascular Endothelial Growth Factor Receptor (VEGFR2/KDR)
- Platelet-Derived Growth Factor Receptor (PDGFRα/β)
- Fms-like Tyrosine Kinase 3 (FLT3)
- Proto-oncogene Tyrosine-Protein Kinase RET
- Proto-oncogene Tyrosine-Protein Kinase KIT
By inhibiting these receptors, this compound disrupts critical signaling pathways that promote tumor growth and neovascularization, thereby exerting its anti-tumor effects .
Table 1: Targeted Receptor Tyrosine Kinases by this compound
Receptor Type | Function | Implication in Cancer |
---|---|---|
FGFR1/3 | Cell proliferation and differentiation | Tumor growth and survival |
VEGFR2/KDR | Angiogenesis | Formation of new blood vessels |
PDGFRα/β | Cell growth and survival | Tumor microenvironment modulation |
FLT3 | Hematopoiesis | AML proliferation |
RET | Cell signaling | Neuroendocrine tumors |
KIT | Cell growth | Gastrointestinal stromal tumors |
Preclinical Studies
In preclinical models, this compound has demonstrated significant anti-tumor activity across various solid tumor types and leukemia models driven by FLT3 mutations. The compound has shown the ability to induce cell cycle arrest through mechanisms distinct from traditional chemotherapeutics, leading to reduced tumor cell proliferation and angiogenesis .
Clinical Trials
A phase II clinical trial evaluated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). The study highlighted its potential benefits in terms of safety and tolerability while providing insights into pharmacodynamics and biological activity .
Case Study Example : In one case study involving a patient with advanced malignancies, this compound was administered intravenously. The results indicated a reduction in tumor size and improved patient outcomes, showcasing its potential as a viable therapeutic option for patients with limited treatment options .
Table 2: Summary of Clinical Findings on this compound
Study Type | Patient Population | Key Findings |
---|---|---|
Phase II Trial | NSCLC patients | Demonstrated safety and preliminary efficacy |
Case Study | Advanced malignancies | Notable tumor size reduction; improved outcomes |
Q & A
Basic Research Questions
Q. What are the primary molecular targets of XL999, and how do they contribute to its anti-tumor activity?
this compound is a multi-kinase inhibitor targeting FGFR1/3, VEGFR2, PDGFRα/β, FLT3, KIT, and SRC kinases . These receptors are critical for tumor cell proliferation, angiogenesis, and metastasis. For example, FGFR3 inhibition directly induces apoptosis in t(4;14) multiple myeloma cells, while VEGFR2 blockade suppresses tumor vascularization . Methodologically, target validation involves biochemical enzyme assays (e.g., IC50 values in the low nM range for FGFR3) and cell-based assays using engineered models (e.g., IL-6-dependent B9 cells expressing FGFR3 mutants) .
Q. What preclinical models have demonstrated the efficacy of this compound in FGFR3-driven malignancies?
Key models include:
- KMS-11 and OPM-2 cells : FGFR3-mutant multiple myeloma lines showing 50% growth inhibition at 10–20 nM this compound concentrations .
- RIP-Tag2 mice : Spontaneous pancreatic islet tumors treated with this compound exhibited a 43% reduction in vascularity over 7 days, though inferior to c-Met inhibitors like XL880 (80% reduction) .
- Xenograft models : Oral dosing in nude mice suppressed FGFR3 phosphorylation in OPM-2/KMS-11 tumors, correlating with G0/G1 cell cycle arrest and ERK pathway inhibition .
Q. How is this compound administered in clinical trials, and what pharmacokinetic parameters are critical for dosing?
In Phase I trials, this compound was administered as a 4-hour intravenous infusion. The maximum tolerated dose (MTD) was 2.4 mg/kg weekly, with a plasma half-life of ~24 hours and mean Cmax of 519 ng/mL . Pharmacodynamic studies emphasize monitoring intrapatient variability (≤3-fold) and avoiding accumulation risks. Dose adjustments are required for cardiac toxicity (e.g., reversible dysfunction observed at 3.2 mg/kg) .
Advanced Research Questions
Q. What methodological approaches are used to assess synergistic effects of this compound with chemotherapeutics?
Synergy is evaluated via:
- Dose-response matrices : Testing this compound with melphalan, bortezomib, or dexamethasone in FGFR3-positive cells (e.g., KMS-11), calculating combination indices (CI) using the Chou-Talalay method .
- Rescue assays : Adding IL-6 to confirm FGFR3-selective effects, as IL-6 restores proliferation in this compound-treated cells .
- Apoptosis quantification : Flow cytometry for Annexin V/PI staining post-treatment to measure additive vs. synergistic cell death .
Q. How does this compound’s lack of c-Met inhibition impact its efficacy compared to other multi-kinase inhibitors?
this compound’s inability to inhibit c-Met (IC50 > 400 nM) results in weaker anti-angiogenic and anti-metastatic effects compared to c-Met/VEGFR2 inhibitors (e.g., XL880 or cabozantinib). In RIP-Tag2 mice, this compound reduced tumor vascularity by 43% vs. 80% with c-Met inhibitors, which also suppressed metastasis and invasiveness . Methodologically, comparative studies use immunohistochemistry (IHC) for vascular markers (CD31), hypoxia (pimonidazole), and metastasis quantification .
Q. What resistance mechanisms have been identified for this compound, and how can they be addressed experimentally?
- V555M gatekeeper mutation : A secondary FGFR3 mutation reduces this compound binding affinity. This is modeled using CRISPR-edited cell lines and kinase activity assays (e.g., phospho-FGFR3 Western blots) .
- Bypass signaling : Upregulation of alternative pathways (e.g., IGF-1R) is assessed via phospho-kinase arrays and RNA-seq in resistant clones .
- Combination therapies : Co-targeting FGFR3 and compensatory pathways (e.g., MEK/ERK) to overcome resistance .
Q. What biomarkers are predictive of this compound response in clinical trials?
- FGFR3 alterations : FISH or NGS for t(4;14) translocations or activating mutations (Y373C, K650E) in myeloma .
- Circulating VEGF levels : ELISA-based monitoring of serum VEGF to track angiogenic rebound .
- Dynamic contrast-enhanced MRI (DCE-MRI) : Quantifying tumor perfusion changes post-treatment .
Q. Methodological Considerations
Q. How are cardiovascular toxicities of this compound managed in clinical trials?
- ECG monitoring : Weekly assessments for QT prolongation or arrhythmias .
- Echocardiography : Baseline and periodic evaluation of ejection fraction in patients receiving ≥2.4 mg/kg .
- Dose de-escalation : Reducing to 2.4 mg/kg if Grade ≥3 cardiac events occur .
Q. What statistical tools are recommended for analyzing this compound’s anti-tumor efficacy in preclinical studies?
Properties
IUPAC Name |
(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYDVBIPXAAJA-VHXPQNKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705946-27-6, 921206-68-0 | |
Record name | XL-999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XL999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05014 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | XL-999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.